Neuropeptide SF (human) Neuropeptide SF (human)
Brand Name: Vulcanchem
CAS No.: 192387-39-6
VCID: VC0062465
InChI: InChI=1S/C65H94N18O15/c1-36(2)31-47(81-62(96)48(33-39-17-9-5-10-18-39)80-55(89)37(3)74-57(91)43(23-26-51(67)85)75-56(90)41(66)35-84)60(94)82-49(34-40-19-11-6-12-20-40)61(95)78-45(25-28-53(69)87)64(98)83-30-14-22-50(83)63(97)77-44(24-27-52(68)86)59(93)76-42(21-13-29-73-65(71)72)58(92)79-46(54(70)88)32-38-15-7-4-8-16-38/h4-12,15-20,36-37,41-50,84H,13-14,21-35,66H2,1-3H3,(H2,67,85)(H2,68,86)(H2,69,87)(H2,70,88)(H,74,91)(H,75,90)(H,76,93)(H,77,97)(H,78,95)(H,79,92)(H,80,89)(H,81,96)(H,82,94)(H4,71,72,73)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Molecular Formula: C65H94N18O15
Molecular Weight: 1367.578

Neuropeptide SF (human)

CAS No.: 192387-39-6

Cat. No.: VC0062465

Molecular Formula: C65H94N18O15

Molecular Weight: 1367.578

* For research use only. Not for human or veterinary use.

Neuropeptide SF (human) - 192387-39-6

Specification

CAS No. 192387-39-6
Molecular Formula C65H94N18O15
Molecular Weight 1367.578
IUPAC Name (2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Standard InChI InChI=1S/C65H94N18O15/c1-36(2)31-47(81-62(96)48(33-39-17-9-5-10-18-39)80-55(89)37(3)74-57(91)43(23-26-51(67)85)75-56(90)41(66)35-84)60(94)82-49(34-40-19-11-6-12-20-40)61(95)78-45(25-28-53(69)87)64(98)83-30-14-22-50(83)63(97)77-44(24-27-52(68)86)59(93)76-42(21-13-29-73-65(71)72)58(92)79-46(54(70)88)32-38-15-7-4-8-16-38/h4-12,15-20,36-37,41-50,84H,13-14,21-35,66H2,1-3H3,(H2,67,85)(H2,68,86)(H2,69,87)(H2,70,88)(H,74,91)(H,75,90)(H,76,93)(H,77,97)(H,78,95)(H,79,92)(H,80,89)(H,81,96)(H,82,94)(H4,71,72,73)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Standard InChI Key ZOCAYXQBGJIAOK-UDXVSVLKSA-N
SMILES CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Introduction

Chemical Properties and Structure

Chemical Identity and Classification

Neuropeptide SF (human) is formally identified by its CAS registry number 192387-39-6 . It belongs to the family of RFamide peptides, characterized by a common C-terminal sequence Arg-Phe-NH₂. The peptide has been categorized in scientific literature and databases as an endogenous neuropeptide with antiopioid properties .

Molecular Structure and Sequence

The primary structure of Neuropeptide SF (human) consists of 11 amino acids with the sequence H-Ser-Gln-Ala-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ (abbreviated as SQAFLFQPQRF-NH₂) . The peptide features a C-terminal amidation (Phe-11 = C-terminal amide), which is critical for its biological activity . This post-translational modification is common among neuropeptides and is typically required for receptor recognition and activation .

The molecular formula of Neuropeptide SF (human) is C₆₅H₉₄N₁₈O₁₅, reflecting its composition of 65 carbon atoms, 94 hydrogen atoms, 18 nitrogen atoms, and 15 oxygen atoms . This formula corresponds to a calculated molecular weight of 1367.57 g/mol .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Neuropeptide SF (human)

PropertyValueReference
Molecular Weight1367.57 g/mol
Molecular FormulaC₆₅H₉₄N₁₈O₁₅
Physical StateSolid (as lyophilized powder)
SolubilitySoluble to 1 mg/ml in 10% acetonitrile/sterile water
Storage RecommendationDesiccate at -20°C
Stability6 months at -80°C; 1 month at -20°C

Neuropeptide SF (human) requires careful handling and storage to maintain its structural integrity and biological activity. When preparing stock solutions, it is recommended to avoid repeated freezing and thawing cycles, which can lead to product degradation . To increase solubility, heating the preparation to 37°C followed by ultrasonic bath treatment can be effective .

Biological Function and Mechanisms

Receptor Binding and Signaling Pathways

Neuropeptide SF (human) potently activates the orphan G-protein-coupled receptor HLWAR77, now designated as NPFF2 receptor, with an EC₅₀ value of 0.39 nM . This high-affinity interaction is characteristic of peptide-receptor systems and indicates Neuropeptide SF's significant biological potency.

Research has established that the receptor for Neuropeptide SF and related peptides (NPFFR) is coupled to G proteins of the Gi family, as demonstrated by GTPγ[35S] binding experiments in membrane preparations from NPFFR-expressing cells . This interaction is sensitive to pertussis toxin treatment, confirming the involvement of Gi proteins in the signaling cascade .

The activation of NPFFR by Neuropeptide SF leads to inhibition of forskolin-induced cyclic AMP accumulation in recombinant cells, a response that is also abolished by pertussis toxin pre-treatment . This signaling mechanism is consistent with the known actions of Gi-coupled receptors, which typically inhibit adenylyl cyclase activity.

Physiological Effects

Neuropeptide SF (human), as an endogenous antiopioid peptide, plays important roles in pain modulation and may be involved in the development of opioid tolerance . The peptide's actions are part of a complex system of neuropeptide signaling that regulates pain perception, potentially through modulation of opioid receptor function.

Studies on related neuropeptides have shown that they can have both pro- and anti-opioid effects, depending on the experimental context . When administered intracerebroventricularly to rats, neuropeptides of this family can induce analgesia or inhibit morphine-induced analgesia, highlighting their complex role in pain processing .

The distribution of binding sites for neuropeptides in this family, detected by autoradiography, includes the dorsal horn of the spinal cord, facial and trigeminal nuclei, central gray, dorsal raphe, various thalamic and hypothalamic nuclei, ventral tegmental area, cingulate, lateral septum, and the head of the caudate . This distribution pattern is consistent with the involvement of these peptides in the modulation of nociceptive pathways.

Comparative Pharmacology

Structure-Activity Relationships

The pharmacological activity of Neuropeptide SF (human) is closely related to its structural features, particularly the C-terminal RFamide motif. Studies on related peptides have established a rank order of potency at the human NPFFR, with human NPAF (EC₅₀: 0.70±0.10 nM) and SQA-NPFF (EC₅₀: 0.83±0.09 nM) being the most potent agonists, followed by other analogues with varying potencies .

Table 2: Comparative Potencies of Neuropeptide SF and Related Peptides

PeptideEC₅₀ (nM)Reference
Human NPAF0.70±0.10
SQA-NPFF0.83±0.09
EYW-NPSF1.37±0.57
QFW-NPSF3.54±0.65
Bovine NPAF3.35±0.49
NPFF5.17±0.58
NPSF396.3±12.3
FMRF amide641.0±168.80
NPFF-OH (non-amidated)Inactive

This comparative analysis demonstrates the importance of specific structural elements for receptor binding and activation. Notably, the non-amidated analogue of NPFF (NPFF-OH) is completely inactive, highlighting the critical role of C-terminal amidation for biological activity .

Species Variations

Neuropeptides display considerable evolutionary conservation but also species-specific variations that can affect receptor binding and physiological functions. Comprehensive neuropeptide databases like NeuroPep have documented thousands of different neuropeptide entries across numerous organisms . Specifically, the NeuroPep database contains 5949 non-redundant neuropeptide entries from 493 organisms belonging to 65 neuropeptide families, with 3455 from invertebrates and 2406 from vertebrates .

Species variations in neuropeptide receptors can lead to different pharmacological profiles. For example, studies on the Y2 receptor (another neuropeptide receptor system) have shown significant differences between human and chicken receptors in their ability to bind certain ligands . Such variations highlight the importance of species-specific considerations in neuropeptide research.

Methods of Study and Analysis

Synthesis and Preparation

The chemical synthesis of Neuropeptide SF (human) typically employs solid-phase peptide synthesis methods, followed by purification using high-performance liquid chromatography (HPLC). For research applications, the peptide is often provided as a lyophilized powder or in solution at specific concentrations .

When preparing stock solutions for experimental use, it is recommended to select appropriate solvents based on the peptide's solubility characteristics. Neuropeptide SF (human) is reported to be soluble to 1 mg/ml in 10% acetonitrile/sterile water . For storage, desiccation at -20°C is recommended, with stability maintained for up to 6 months at -80°C or 1 month at -20°C .

Table 3: Stock Solution Preparation Guide for Neuropeptide SF (human)

Desired ConcentrationAmount of Peptide
1 mg5 mg10 mg
1 mM0.7312 mL3.6561 mL7.3122 mL
5 mM0.1462 mL0.7312 mL1.4624 mL
10 mM0.0731 mL0.3656 mL0.7312 mL

Source: Adapted from

Analytical Techniques

Various analytical techniques are employed to study Neuropeptide SF (human) and its interactions with receptors. These include:

  • Receptor binding assays using radioiodinated probes to determine affinity and selectivity

  • Functional assays measuring second messenger responses, such as inhibition of cAMP accumulation or GTP binding

  • Mass spectrometry for peptide identification and characterization

  • Aequorin-based assays for screening of receptor activation

  • RT-PCR analysis for detection of receptor expression in various tissues

Specialized neuropeptide databases and spectral libraries, such as NeuroPedia, provide valuable resources for neuropeptide identification and characterization. The NeuroPedia spectral library contains thousands of identified spectra, and its sequence database includes neuropeptides from various species including human, chimpanzee, mouse, rat, cow, and others .

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